molecular formula C10H12F3NO2S B2357930 N,N-Dimethyl-1-[4-(trifluoromethyl)phenyl]methanesulfonamide CAS No. 1263275-16-6

N,N-Dimethyl-1-[4-(trifluoromethyl)phenyl]methanesulfonamide

Cat. No.: B2357930
CAS No.: 1263275-16-6
M. Wt: 267.27
InChI Key: KXAAELOEMHUQRS-UHFFFAOYSA-N
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Description

N,N-Dimethyl-1-[4-(trifluoromethyl)phenyl]methanesulfonamide is a chemical compound known for its unique structural properties and diverse applications. It features a trifluoromethyl group attached to a phenyl ring, which is further connected to a methanesulfonamide group. This compound is of significant interest in various fields, including medicinal chemistry, due to its potential biological activities and chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-1-[4-(trifluoromethyl)phenyl]methanesulfonamide typically involves the reaction of N,N-dimethylamine with 4-(trifluoromethyl)benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under controlled temperature conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation can enhance the overall yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-1-[4-(trifluoromethyl)phenyl]methanesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Palladium-catalyzed cross-coupling reactions using aryl halides.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

N,N-Dimethyl-1-[4-(trifluoromethyl)phenyl]methanesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N,N-Dimethyl-1-[4-(trifluoromethyl)phenyl]methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This group also increases the compound’s metabolic stability, making it a valuable candidate for drug development .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-Dimethyl-1-[4-(trifluoromethyl)phenyl]methanesulfonamide is unique due to its combination of a trifluoromethyl group with a methanesulfonamide moiety, providing a balance of lipophilicity and reactivity that is advantageous in various chemical and biological applications.

Properties

IUPAC Name

N,N-dimethyl-1-[4-(trifluoromethyl)phenyl]methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F3NO2S/c1-14(2)17(15,16)7-8-3-5-9(6-4-8)10(11,12)13/h3-6H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXAAELOEMHUQRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)CC1=CC=C(C=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F3NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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